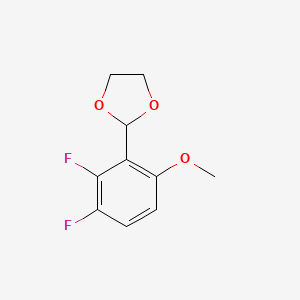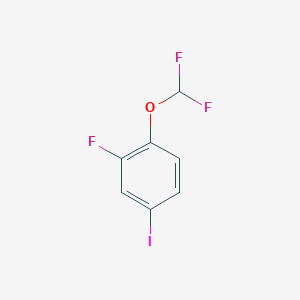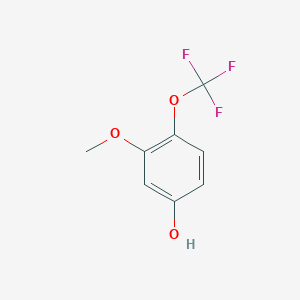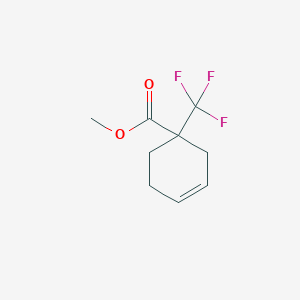
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate, commonly known as Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98%, is a synthetic organic compound with a molecular formula of C9H9F3O2. It is a colorless liquid with a faint odor and is soluble in water, alcohols, and other organic solvents. It is a versatile reagent used in a wide range of applications in organic synthesis, such as the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In
Wissenschaftliche Forschungsanwendungen
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is a versatile reagent used in a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluoroalkyl ethers, and in the synthesis of fluorinated peptides and proteins. Additionally, it is used in the synthesis of fluorinated organic dyes, in the synthesis of organic semiconductors, and in the synthesis of organic catalysts.
Wirkmechanismus
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% acts as an electrophile in organic synthesis, reacting with nucleophiles to form a new carbon-carbon bond. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at a temperature between 50-100°C. The reaction proceeds through a series of steps, beginning with the formation of a trifluoromethyl anion, which then reacts with the electrophilic cyclohexanecarboxylic acid to form an intermediate. The intermediate then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is not known to have any direct biochemical or physiological effects. It is a synthetic organic compound and is not known to be toxic or hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is a versatile reagent used in a wide range of scientific research applications. It is a relatively inexpensive reagent and is easy to use in laboratory experiments. However, it is important to note that it is a highly reactive compound and must be handled with care. Additionally, it is important to ensure that the reaction is carried out in an inert atmosphere, as it can react with oxygen and other reactive compounds.
Zukünftige Richtungen
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% has a wide range of potential future applications. It could be used in the synthesis of new fluorinated compounds, such as fluorinated amino acids and fluoroalkyl ethers. It could also be used in the synthesis of fluorinated organic dyes, organic semiconductors, and organic catalysts. Additionally, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and specialty chemicals.
Synthesemethoden
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is synthesized through a reaction between cyclohexanecarboxylic acid and trifluoromethyl methyl ether. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at a temperature between 50-100°C. The product is then purified by distillation or crystallization to obtain the desired purity.
Eigenschaften
IUPAC Name |
methyl 1-(trifluoromethyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c1-14-7(13)8(9(10,11)12)5-3-2-4-6-8/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABHSYQAXQPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


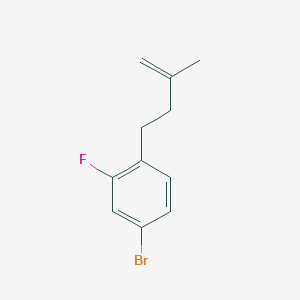
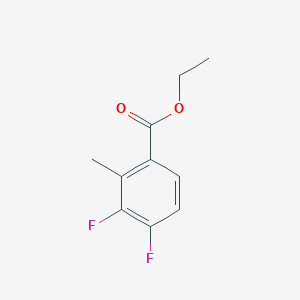
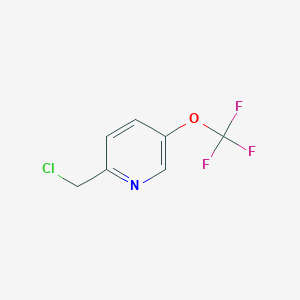
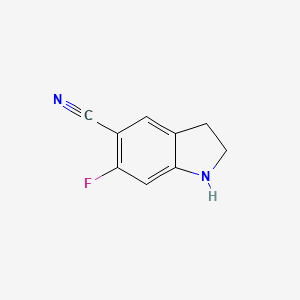
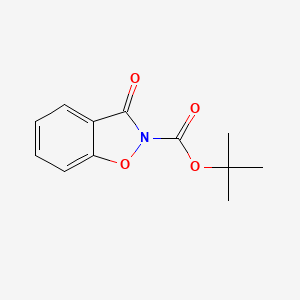
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
